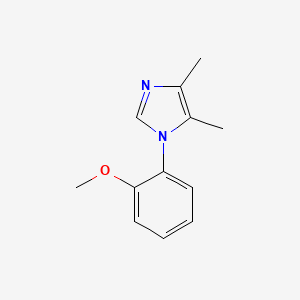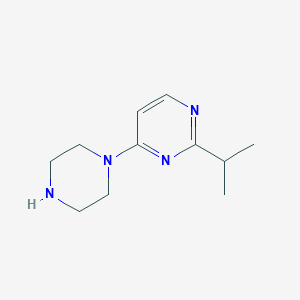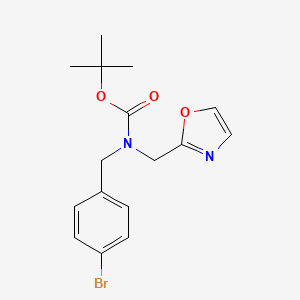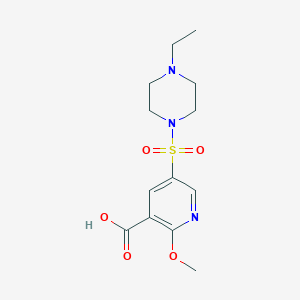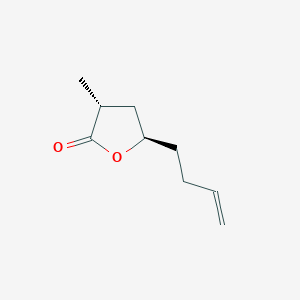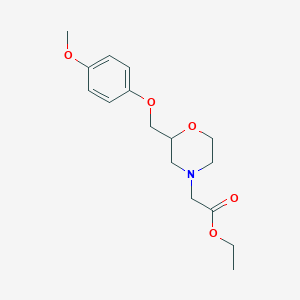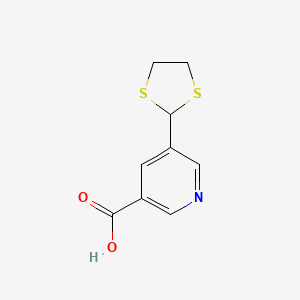![molecular formula C21H16O B11790881 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran can be achieved through the reaction of benzofuran and chloroacetylene . The specific steps involve:
- Reacting benzofuran with chloroacetylene under controlled conditions.
- Optimizing the reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
- Using large-scale reactors to handle the reactants.
- Implementing stringent quality control measures to ensure consistency and purity.
- Employing safety protocols to handle the chemicals and by-products .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical analyses.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and other optoelectronic devices due to its excellent fluorescent properties
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful as a fluorescent dye.
Molecular Targets: It interacts with cellular components, allowing for visualization under a fluorescence microscope.
Pathways Involved: The compound’s fluorescence is due to the excitation of electrons and their subsequent return to the ground state, emitting light in the process.
Comparison with Similar Compounds
- 7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran
- 7H-Benzo[b]fluoreno[3,4-d]furan, 5-bromo-7,7-dimethyl-
- 7H-Benzo[b]fluoreno[3,2-d]furan, 1-bromo-7,7-dimethyl-
Comparison:
Fluorescent Properties: 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran exhibits superior fluorescence compared to its analogs, making it more suitable for applications in OLEDs and fluorescence microscopy.
Properties
Molecular Formula |
C21H16O |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7,7-dimethylfluoreno[2,3-b][1]benzofuran |
InChI |
InChI=1S/C21H16O/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12H,1-2H3 |
InChI Key |
ZNINKGFSQDQKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)
